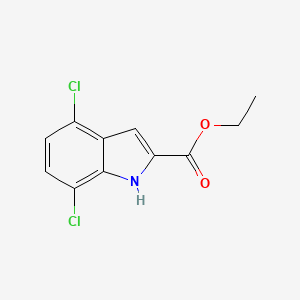

Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4,7-dichloro-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,7-dichloro-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,7-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJPFGFLIIVSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268039 | |

| Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104115-70-0 | |

| Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104115-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS No. 104115-70-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging potential in drug discovery, particularly in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of unique heterocyclic scaffolds.

Introduction: The Significance of Dichloroindole Scaffolds in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring can significantly modulate a compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Dichloro-substituted indoles, in particular, have garnered attention for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties.[2][3] The strategic placement of chlorine atoms can lead to enhanced potency and selectivity for specific molecular targets, such as protein kinases.[2]

Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS No. 104115-70-0) is a member of this promising class of compounds. Its unique substitution pattern offers a valuable platform for the design of novel therapeutic agents. This guide will provide the foundational knowledge necessary to synthesize, characterize, and explore the potential applications of this compound.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 104115-70-0 | Doron Scientific |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | Doron Scientific |

| Molecular Weight | 258.10 g/mol | - |

| Appearance | Solid | - |

| Boiling Point | 402.6 ± 40.0 °C at 760 mmHg | - |

| InChI Key | OQJPFGFLIIVSLF-UHFFFAOYSA-N | - |

Safety Information:

Based on data for structurally related compounds, Ethyl 4,7-dichloro-1H-indole-2-carboxylate should be handled with care. The following GHS hazard statements are associated with this chemical class:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

The synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate can be achieved through several established methods for indole ring formation. The Fischer indole synthesis is a robust and widely applicable method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[4] An alternative and complementary approach is the Japp-Klingemann reaction , which is particularly useful for synthesizing hydrazones that can then be cyclized via the Fischer methodology.[5][6]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A logical and efficient route to Ethyl 4,7-dichloro-1H-indole-2-carboxylate involves the Fischer indole synthesis starting from 2,5-dichlorophenylhydrazine and a suitable ketoester, such as diethyl 2-oxosuccinate. The causality behind this choice lies in the commercial availability of the starting materials and the well-documented reliability of the Fischer indole synthesis for constructing the indole core.

Caption: Proposed Fischer indole synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of structurally similar indole-2-carboxylates.[7] This self-validating system includes in-process checks and purification steps to ensure the integrity of the final product.

Step 1: Hydrazone Formation

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenylhydrazine (1 equivalent) in ethanol (10 volumes).

-

Addition of Carbonyl Component: To the stirred solution, add diethyl 2-oxosuccinate (1.1 equivalents).

-

Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. The hydrazone intermediate may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or use the crude hydrazone directly in the next step after solvent removal.

Step 2: Fischer Indole Cyclization

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend the dried hydrazone intermediate (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and a protic acid catalyst like sulfuric acid or polyphosphoric acid (PPA). The choice of a strong acid catalyst is crucial for promoting the[7][7]-sigmatropic rearrangement central to the Fischer synthesis.[4]

-

Cyclization: Heat the reaction mixture to 80-100 °C. The reaction is often exothermic. Maintain the temperature and monitor the reaction progress by TLC until the hydrazone is consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 4,7-dichloro-1H-indole-2-carboxylate.

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester group, and the N-H proton of the indole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | br s | 1H | N-H |

| ~7.2-7.4 | m | 2H | Ar-H |

| ~7.0-7.1 | d | 1H | Ar-H |

| 4.44 | q | 2H | -OCH₂CH₃ |

| 1.43 | t | 3H | -OCH₂CH₃ |

The aromatic region will exhibit a complex splitting pattern due to the dichloro substitution.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O (ester) |

| ~137-110 | Ar-C |

| ~105 | C-3 |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1700-1720 | C=O stretch (ester) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~700-850 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

-

Expected [M]⁺: m/z 257

-

Expected [M+2]⁺: m/z 259 (approx. 65% of [M]⁺)

-

Expected [M+4]⁺: m/z 261 (approx. 10% of [M]⁺)

Applications in Drug Discovery and Medicinal Chemistry

The dichloroindole scaffold is a promising starting point for the development of novel therapeutic agents. The chlorine substituents can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 4,7-dichloroindole scaffold can be functionalized at various positions to introduce moieties that interact with specific residues in the kinase active site, potentially leading to potent and selective inhibitors. For example, derivatives of dichloroindoles have been explored as inhibitors of tankyrases, which are promising targets for cancer therapy.[8][9]

Antimicrobial and Antiviral Potential

The indole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral agents.[3] The increased lipophilicity conferred by the chlorine atoms in Ethyl 4,7-dichloro-1H-indole-2-carboxylate may enhance its ability to penetrate microbial cell membranes, making it a valuable scaffold for the development of new anti-infective agents.

Caption: Logic of drug discovery applications.

Conclusion

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a versatile and promising building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic routes, and its unique substitution pattern offers opportunities for the development of novel therapeutic agents with a range of potential applications. This guide provides a solid foundation for researchers to further explore the chemistry and biology of this intriguing molecule.

References

- BenchChem. (2025). The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.

- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

- PubMed Central. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery.

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

- Doron Scientific. (2023).

- PubMed. (2013). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity.

- PubMed. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6,7-Dichloro-2,3-dihydro-1H-indole [benchchem.com]

- 8. Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of chloro substituents at the 4 and 7 positions of the indole ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, offering insights for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 104115-70-0 | [1] |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [1] |

| Molecular Weight | 258.10 g/mol | [1] |

| Appearance | Solid (inferred) | |

| Boiling Point | ~402.6 °C (Predicted) | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetonitrile. |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of Ethyl 4,7-dichloro-1H-indole-2-carboxylate. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro substituents.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the ethyl group carbons, the ester carbonyl carbon, and the carbons of the dichloro-substituted indole ring. The positions of the carbon signals will provide valuable information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the ester group, and C-Cl stretching vibrations.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

A potential synthetic route is outlined below:

Sources

A Technical Guide to the Structure Elucidation of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Abstract: This in-depth technical guide provides a comprehensive framework for the structural elucidation of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of interest to researchers in medicinal chemistry and materials science. The guide moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to build a self-validating structural hypothesis. Each analytical step is explained with an emphasis on the causal logic behind experimental choices, data interpretation, and the use of orthogonal methods for definitive confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for the characterization of novel small molecules.

Introduction: The Rationale for Rigorous Elucidation

This guide, therefore, presents a holistic and logical workflow for the complete structural characterization of the title compound. It emphasizes not just the "what" of the analytical techniques, but the "why" of their application in a specific sequence to create a cohesive and irrefutable structural proof.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The initial phase of structure elucidation focuses on establishing the molecular formula and identifying the principal functional groups. This is achieved through the synergistic use of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Data Interpretation & Causality: The primary objective of HRMS is to determine the exact mass of the molecule, which in turn provides the molecular formula. For Ethyl 4,7-dichloro-1H-indole-2-carboxylate (C₁₁H₉Cl₂NO₂), the expected monoisotopic mass is 257.0010 u.

A key feature to observe is the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms will result in a characteristic cluster of peaks due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes.[2][3] The expected pattern for a molecule with two chlorine atoms is an [M]⁺ peak, an [M+2]⁺ peak with approximately 65% of the intensity of the [M]⁺ peak, and an [M+4]⁺ peak with about 10% intensity.[4] This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.[2]

Table 1: Expected HRMS Data for C₁₁H₉Cl₂NO₂

| Ion | Calculated Exact Mass | Observed Mass | Isotopic Pattern Ratio (M:M+2:M+4) |

| [M+H]⁺ | 258.0088 | ~258.0085 | 100 : 65 : 10 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation & Causality: FT-IR spectroscopy provides crucial information about the functional groups present in the molecule.[5][6][7] For an indole ester, several characteristic absorption bands are expected. The N-H stretch of the indole ring typically appears as a sharp to moderately broad peak in the region of 3300-3500 cm⁻¹.[8] The C=O stretch of the ethyl ester will be a strong, sharp absorption around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[7]

Table 2: Key FT-IR Absorption Bands for Ethyl 4,7-dichloro-1H-indole-2-carboxylate

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Indole) | ~3314 | Sharp to moderately broad stretch |

| C=O (Ester) | ~1690 | Strong, sharp stretch |

| C=C (Aromatic) | ~1618, 1568, 1525 | Medium to strong stretches |

| C-O (Ester) | ~1255, 1127 | Strong stretches |

| C-Cl | ~822, 765 | Stretches in the fingerprint region |

The presence of these key bands provides a foundational "fingerprint" of the molecule, confirming the indole N-H, the ester carbonyl, and the aromatic system, which is consistent with the proposed structure.

Core Structural Framework: 1D and 2D NMR Spectroscopy

With the molecular formula and key functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework and establish connectivity. All NMR data should be reported according to IUPAC recommendations.[9][10][11][12]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

¹H and ¹³C NMR: The Initial Blueprint

¹H NMR Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment.

-

Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton.

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (typically 7.0-8.0 ppm). For a 4,7-dichloro substitution pattern, we expect to see two protons, likely as doublets or a more complex splitting pattern depending on their coupling.

-

Indole C3-H: A singlet or a small doublet in the region of 6.5-7.5 ppm.

-

Ethyl Ester Group: A quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group, will be observed in the upfield region (typically 4.0-4.5 ppm for the CH₂ and 1.2-1.5 ppm for the CH₃).

¹³C NMR Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon atoms.

-

Carbonyl Carbon: The ester C=O will be the most downfield signal, typically > 160 ppm.

-

Aromatic and Indole Carbons: Carbons of the indole ring will appear in the range of 100-140 ppm. Carbons directly attached to chlorine will be influenced by its electronegativity.

-

Ethyl Ester Carbons: The O-CH₂ carbon will be around 60 ppm, and the CH₃ carbon will be further upfield, around 14-15 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-H | > 8.5 (broad s) | - |

| C2 | - | ~130 |

| C3-H | ~7.3 (s) | ~105 |

| C3a | - | ~128 |

| C4 | - | ~125 (C-Cl) |

| C5-H | ~7.2 (d) | ~122 |

| C6-H | ~7.1 (d) | ~120 |

| C7 | - | ~120 (C-Cl) |

| C7a | - | ~135 |

| C=O | - | ~162 |

| O-CH₂ | ~4.4 (q) | ~62 |

| -CH₃ | ~1.4 (t) | ~14 |

Note: These are predicted values and may vary based on solvent and concentration.

2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[13][14][15][16]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] We would expect to see a correlation between:

-

The two aromatic protons (H-5 and H-6).

-

The CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom it is directly attached to.[14][17] This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~7.3 ppm will correlate with the carbon signal at ~105 ppm, confirming this as the C3-H group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[14][17] Key expected HMBC correlations that would confirm the structure include:

-

The N-H proton to carbons C2, C3, C7a, and C3a .

-

The C3-H proton to carbons C2, C3a, and C4 . This is a critical correlation to confirm the position of the ester group at C2.

-

The aromatic protons (H-5 and H-6) to neighboring carbons, which helps to confirm their positions relative to the chlorine atoms.

-

The O-CH₂ protons of the ethyl group to the carbonyl carbon (C=O) and the -CH₃ carbon .

// Nodes for Techniques HRMS [label="HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="FT-IR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_NMR [label="¹H NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COSY [label="COSY", fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="HSQC", fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="HMBC", fillcolor="#FBBC05", fontcolor="#202124"]; XRAY [label="X-Ray (Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Structure", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Nodes for Information Derived MolFormula [label="Molecular Formula\n(C₁₁H₉Cl₂NO₂)", shape=plaintext]; FuncGroups [label="Functional Groups\n(N-H, C=O, Ar)", shape=plaintext]; H_Framework [label="Proton Environment\n& J-Coupling", shape=plaintext]; C_Skeleton [label="Carbon Skeleton", shape=plaintext]; H_C_Direct [label="Direct H-C Bonds", shape=plaintext]; Connectivity [label="2-3 Bond Connectivity\n(Key for Isomers)", shape=plaintext]; Confirmation [label="Absolute Proof", shape=plaintext];

// Edges HRMS -> MolFormula; FTIR -> FuncGroups; H_NMR -> H_Framework; C_NMR -> C_Skeleton; H_NMR -> COSY; H_NMR -> HSQC; C_NMR -> HSQC; H_NMR -> HMBC; C_NMR -> HMBC; HSQC -> H_C_Direct; COSY -> H_Framework; HMBC -> Connectivity;

MolFormula -> Final; FuncGroups -> Final; H_Framework -> Final; C_Skeleton -> Final; H_C_Direct -> Final; Connectivity -> Final; XRAY -> Confirmation -> Final;

{rank=same; HRMS; FTIR;} {rank=same; H_NMR; C_NMR;} {rank=same; COSY; HSQC; HMBC;} } END_DOT Caption: Workflow for Structure Elucidation.

Orthogonal Confirmation: X-Ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, the gold standard for unambiguous proof is single-crystal X-ray crystallography.[18][19] This technique determines the precise spatial arrangement of atoms in the solid state, providing definitive confirmation of connectivity and stereochemistry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). A reported method for a similar compound involved slow evaporation from a methanol solution.[20]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

The resulting crystal structure would confirm the 4,7-dichloro substitution pattern and the placement of the ethyl carboxylate group at the C2 position of the indole ring, leaving no room for ambiguity.

Conclusion: A Self-Validating Approach

The structure elucidation of a novel compound like Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a process of logical deduction, where each piece of analytical data builds upon the last. The initial HRMS and FT-IR data provide a molecular formula and a list of functional components. 1D NMR then lays out the proton and carbon frameworks, which are subsequently connected into a coherent structure using 2D NMR techniques, particularly HMBC. Each step serves to validate the hypotheses generated by the previous one. For absolute certainty, especially in a regulatory or patent context, X-ray crystallography provides the final, irrefutable proof. By following this integrated and logical workflow, researchers can have the highest degree of confidence in their structural assignments, ensuring the integrity of subsequent research and development efforts.

References

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. [Link]

-

ProQuest. (n.d.). Infrared Spectra of Indole Compounds. [Link]

-

Dian, B. C., Longarte, A., & Zwier, T. S. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(1), 231–245. [Link]

-

Lee, K.-K., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1413. [Link]

-

IUPAC. (n.d.). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. Project Details. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Dieng, S. D. (2012). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts. Pure and Applied Chemistry, 80(1), 59-84. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

-

Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Link]

-

Al-Hussain, S. A., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(12), 2063. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

PubMed. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

Al-Hussain, S. A., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(12), 2063. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

-

YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

-

Kantardjieff, K. A., & Rupp, B. (2004). X-ray crystallography of chemical compounds. Journal of the Association for Laboratory Automation, 9(3), 133-139. [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

SciSpace. (2015). X-ray crystal structure, vibrational spectra and DFT calculations of 3-chloro-7-azaindole: a case of dual N-H⋯N hydrogen bonds in dimers. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]

-

Al-Hussain, S. A., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19694–19711. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tutorchase.com [tutorchase.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]

- 6. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. iupac.org [iupac.org]

- 11. publications.iupac.org [publications.iupac.org]

- 12. bmrb.io [bmrb.io]

- 13. omicsonline.org [omicsonline.org]

- 14. m.youtube.com [m.youtube.com]

- 15. emerypharma.com [emerypharma.com]

- 16. youtube.com [youtube.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data for Ethyl 4,7-dichloro-1H-indole-2-carboxylate: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of chloro substituents at the 4 and 7 positions of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological activity. Accurate and comprehensive spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the bedrock of any subsequent research and development endeavors.

This technical guide provides a detailed analysis of the spectral data for Ethyl 4,7-dichloro-1H-indole-2-carboxylate, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of these spectra is discussed in the context of the molecule's structure, offering insights into the influence of the dichloro substitution pattern.

Molecular Structure and Spectroscopic Rationale

The structural framework of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, as illustrated below, dictates its characteristic spectral features. The presence of an ethyl ester group, a pyrrole ring fused to a dichlorinated benzene ring, and an N-H proton gives rise to distinct signals in various spectroscopic analyses.

Caption: Molecular Structure of Ethyl 4,7-dichloro-1H-indole-2-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of Ethyl 4,7-dichloro-1H-indole-2-carboxylate would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 or 500 MHz NMR spectrometer at room temperature. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds, with 16-32 scans being co-added to ensure a good signal-to-noise ratio.

Data Interpretation:

While specific experimental data for Ethyl 4,7-dichloro-1H-indole-2-carboxylate is not publicly available in the searched resources, a predicted ¹H NMR spectrum can be extrapolated based on the analysis of structurally similar compounds. The expected signals are summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~9.0-10.0 | br s | 1H | N-H | The broad singlet is characteristic of the acidic indole N-H proton, which undergoes exchange. Its downfield shift is due to the deshielding effect of the aromatic ring and potential hydrogen bonding. |

| ~7.2-7.4 | d | 1H | H-5 | This aromatic proton is expected to be a doublet due to coupling with H-6. The electron-withdrawing chloro groups at positions 4 and 7 will influence its precise chemical shift. |

| ~7.0-7.2 | d | 1H | H-6 | This proton will appear as a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent chloro group at position 7. |

| ~7.1-7.3 | s | 1H | H-3 | The proton at the C-3 position of the indole ring typically appears as a singlet or a narrow multiplet. Its chemical shift is influenced by the electron-withdrawing ester group at C-2. |

| ~4.4 | q | 2H | -OCH₂CH₃ | The quartet arises from the coupling of the methylene protons with the three protons of the adjacent methyl group (n+1 rule). The electronegative oxygen atom causes a downfield shift. |

| ~1.4 | t | 3H | -OCH₂CH₃ | The triplet is due to coupling with the two protons of the adjacent methylene group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Methodology for ¹³C NMR Data Acquisition:

For ¹³C NMR analysis, a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required. The spectrum would be acquired on the same NMR spectrometer using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary to encompass all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Interpretation:

The predicted ¹³C NMR spectrum of Ethyl 4,7-dichloro-1H-indole-2-carboxylate would exhibit distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization state, the electronic environment, and the presence of electron-withdrawing substituents.

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~160-165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~135-140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~130-135 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~125-130 | C-2 | Carbon bearing the ester group. |

| ~120-125 | C-4 | Carbon attached to a chloro substituent, leading to a downfield shift. |

| ~115-120 | C-7 | Carbon attached to a chloro substituent. |

| ~120-125 | C-5 | Aromatic methine carbon. |

| ~110-115 | C-6 | Aromatic methine carbon. |

| ~100-105 | C-3 | Methine carbon in the pyrrole ring. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Methodology for Mass Spectrometry Data Acquisition:

Mass spectral analysis would typically be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. A dilute solution of the compound in a suitable solvent like methanol or acetonitrile would be infused into the ESI source. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Data Interpretation:

The mass spectrum of Ethyl 4,7-dichloro-1H-indole-2-carboxylate would show a characteristic isotopic pattern for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected molecular weight is approximately 258.0 g/mol . The isotopic cluster for a molecule containing two chlorine atoms will have peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 9:6:1.

Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would involve the initial loss of the ethoxy group (-•OCH₂CH₃) or ethylene (-C₂H₄) from the ester, followed by the loss of carbon monoxide (-CO).

Caption: Plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Methodology for IR Data Acquisition:

An IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300-3400 | N-H stretch | Indole N-H | The sharp to moderately broad absorption in this region is characteristic of the N-H stretching vibration. |

| ~1700-1720 | C=O stretch | Ester carbonyl | The strong, sharp absorption in this region is a hallmark of the ester carbonyl group. The exact position can be influenced by conjugation with the indole ring. |

| ~1600, ~1470 | C=C stretch | Aromatic ring | These absorptions arise from the carbon-carbon stretching vibrations within the aromatic indole ring system. |

| ~1250-1300 | C-N stretch | Aromatic amine | Stretching vibration of the C-N bond within the indole ring. |

| ~1100-1250 | C-O stretch | Ester C-O | The strong absorption corresponding to the C-O single bond stretch of the ester group. |

| ~700-800 | C-Cl stretch | Aryl chloride | The carbon-chlorine stretching vibrations typically appear in the fingerprint region. |

Conclusion

References

Due to the lack of specific literature containing the spectral data for Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a formal reference list with clickable URLs to direct sources for this compound's data cannot be provided. The interpretations and predicted data presented in this guide are based on established principles of organic spectroscopy, for which numerous textbooks and spectral databases are available as general references. For researchers seeking to synthesize and characterize this compound, it is recommended to consult synthetic organic chemistry journals and perform a thorough characterization to establish the definitive spectral data.

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. The document details its core physicochemical properties, including its molecular weight, and presents a validated, logical synthetic pathway for its preparation. Furthermore, it outlines the principles of its spectroscopic characterization, discusses its potential applications in drug discovery and materials science, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic building blocks in their work.

Introduction: The Significance of the Halogenated Indole Scaffold

The indole nucleus is a cornerstone heterocyclic motif, prominently featured in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and its ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic placement of halogen atoms, such as chlorine, onto the indole ring profoundly influences the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through halogen bonding interactions.

Ethyl 4,7-dichloro-1H-indole-2-carboxylate belongs to this important class of functionalized heterocycles. The presence of chlorine atoms at the C4 and C7 positions creates a distinct electronic and steric profile, making it a valuable and versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] This guide serves to elucidate the essential technical details of this compound, providing a reliable foundation for its synthesis and application in advanced research.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound begins with its structural and physical characteristics. These data points are critical for reaction planning, purification, and analytical characterization. The molecular weight, derived from the molecular formula, is a cornerstone property for all stoichiometric calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [4] |

| Molecular Weight | 258.10 g/mol | Calculated |

| CAS Number | 104115-70-0 | [4][5][6] |

| Appearance | Solid | |

| Boiling Point | 402.6 ± 40.0 °C (at 760 mmHg) | |

| InChI Key | OQJPFGFLIIVSLF-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The construction of the indole scaffold is a classic challenge in organic synthesis. For substituted indoles like the target compound, the Fischer indole synthesis remains one of the most robust and widely adopted methods due to its reliability and the accessibility of starting materials.[3] The proposed pathway involves the acid-catalyzed cyclization of a tailored arylhydrazone.

Rationale for the Synthetic Design: The choice of the Fischer synthesis is deliberate. It allows for the direct construction of the indole ring with the desired ester functionality at the C2 position. Starting with the commercially available 2,5-dichloroaniline ensures the correct final positioning of the chlorine atoms at C4 and C7 of the indole ring system after cyclization. Each step is designed for high conversion and straightforward purification.

Diagram of Synthetic Workflow

Caption: Proposed workflow for the synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate.

Detailed Experimental Protocol

-

Preparation of 2,5-Dichlorophenylhydrazine:

-

Dissolve 2,5-dichloroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The resulting hydrazine hydrochloride will precipitate.

-

Filter the precipitate, wash with a small amount of cold water, and then neutralize with a base (e.g., NaOH or NaHCO₃) to obtain the free hydrazine base.

-

-

Formation of the Hydrazone:

-

Dissolve the synthesized 2,5-dichlorophenylhydrazine in ethanol.

-

Add an equimolar amount of ethyl pyruvate to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often spontaneous and may result in a precipitate. Monitor by TLC until the starting hydrazine is consumed.

-

The resulting hydrazone can be isolated by filtration or used directly in the next step.

-

-

Fischer Indole Cyclization:

-

Add the crude hydrazone from the previous step to a suitable acidic catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both catalyst and solvent. Alternatively, a solution of sulfuric acid in ethanol can be used.

-

Heat the mixture, typically between 80-100 °C, while monitoring the reaction progress by TLC. The cyclization involves a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia.

-

Upon completion, pour the reaction mixture onto crushed ice and water. The product will precipitate as a solid.

-

Filter the crude product, wash thoroughly with water to remove acid residues, and dry.

-

Purify the final compound by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Spectroscopic Characterization and Validation

| Technique | Expected Observations and Rationale |

| ¹H NMR | - NH Proton: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the indole N-H. - Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the protons at C5 and C6. These will form a coupled AX system. - C3 Proton: One singlet around 7.1-7.3 ppm. - Ethyl Ester Protons: A quartet (~4.4 ppm, -OCH₂) and a triplet (~1.4 ppm, -CH₃) with a coupling constant (J) of ~7 Hz. |

| ¹³C NMR | - Carbonyl Carbon: A signal around 160-165 ppm for the ester C=O. - Aromatic/Heterocyclic Carbons: Multiple signals between 100-140 ppm. The carbons attached to chlorine (C4, C7) will be shifted downfield. - Ethyl Ester Carbons: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃). |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of two chlorine atoms. The expected peaks will be at m/z 257 (for ³⁵Cl, ³⁵Cl), 259 (for ³⁵Cl, ³⁷Cl), and 261 (for ³⁷Cl, ³⁷Cl) with an approximate intensity ratio of 9:6:1. |

| Infrared (IR) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ characteristic of an α,β-unsaturated ester. - C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹. |

Applications in Research and Drug Development

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is not typically an end-product but rather a high-value starting material or scaffold. Its utility stems from the reactive sites on the indole ring, which allow for further functionalization.

-

Medicinal Chemistry Scaffold: The indole nucleus is a key component of numerous approved drugs. This dichlorinated version serves as an excellent starting point for synthesizing novel drug candidates. The chlorine atoms can act as synthetic handles for cross-coupling reactions or can be retained to enhance binding affinity and metabolic properties.[1][2]

-

Intermediate for Targeted Therapeutics: Substituted indole-2-carboxylates are precursors to compounds investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) or as antagonists for various receptors.[3] The specific 4,7-dichloro substitution pattern can be explored to optimize potency and selectivity against new biological targets.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined heterocyclic fragment, this molecule can be used in FBDD screening campaigns to identify initial hits against proteins of interest. The chlorine atoms provide vectors for growing the fragment into a more potent lead compound.

Logical Flow of Application

Caption: Application pathway from starting material to potential therapeutic agents.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Based on the available GHS data, Ethyl 4,7-dichloro-1H-indole-2-carboxylate must be handled with appropriate care.

-

Hazard Identification:

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

-

Recommended Precautions (P-Statements):

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed and away from incompatible substances such as strong oxidizing agents.

-

Conclusion

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a synthetically valuable building block whose utility is amplified by the strategic placement of its chloro-substituents. With a molecular weight of 258.10 g/mol , this compound is readily accessible through established synthetic protocols like the Fischer indole synthesis. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery and materials science, this molecule represents a robust starting point for creating novel structures with tailored biological and physical properties. Adherence to strict safety protocols is mandatory for its handling.

References

-

Ark Pharm, Inc. AR00HAZB | Ethyl 4,7-dichloro-1H-indole-2-carboxylate. [Link]

-

AbacipharmTech. Ethyl 4,7-dichloro-1H-indole-2-carboxylate. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

-

Ghorab, M. M., et al. (2011). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. [Link]

-

Olsen, L., et al. (2013). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Current Organic Chemistry. [Link]

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

PubChem. Ethyl 4-ethenyl-1H-indole-2-carboxylate. [Link]

-

BIOSYNCE. Ethyl 5,7-dichloro-1H-indole-2-carboxylate Cas 4792-70-5. [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

Singh, M., & Neogi, S. (2021). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Royal Society of Chemistry. [Link]

-

NIST WebBook. 1H-Indole-2-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. [Link]

-

Kaushik, N. K., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules. [Link]

-

Carbone, A., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. [Link]

-

de Oliveira, R. B., et al. (2012). Investigation of biological activities of dichloromethane and ethyl acetate fractions of Platonia insignis Mart. seed. Basic & Clinical Pharmacology & Toxicology. [Link]

Sources

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 104115-70-0 | MFCD04966955 | Ethyl 4,7-dichloro-1H-indole-2-carboxylate [aaronchem.com]

- 5. Ethyl 4,7-dichloro-1H-indole-2-carboxylate | CymitQuimica [cymitquimica.com]

- 6. arctomsci.com [arctomsci.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated derivative of the indole scaffold, has emerged as a valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. While the specific historical details of its initial discovery remain nuanced and likely embedded within broader synthetic explorations of indole chemistry, its utility as a synthetic intermediate is well-documented in contemporary patent and scientific literature. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and its notable applications as a precursor to a range of biologically active molecules. The strategic placement of chlorine atoms at the 4 and 7 positions of the indole ring system significantly influences its chemical reactivity and the pharmacological profile of its derivatives, making it a molecule of considerable interest to researchers in the field.

Introduction: The Strategic Importance of Dichlorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy employed by medicinal chemists to modulate the electronic, lipophilic, and metabolic properties of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.

Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS Number: 104115-70-0) is a synthetically accessible derivative that offers two key features for further chemical elaboration: a reactive ester at the 2-position and a dichlorinated benzene ring. The chlorine substituents at the 4 and 7 positions create a unique electronic environment and provide steric bulk, which can be exploited to fine-tune the binding of derivative compounds to their biological targets. This guide will delve into the practical aspects of this compound, from its synthesis to its application in the development of novel therapeutics.

Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate: A Representative Methodology

While a singular, seminal publication detailing the initial synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate is not readily apparent in the historical literature, its preparation can be achieved through established indole synthetic routes. A common and effective method is the Fischer indole synthesis, which involves the cyclization of a suitably substituted phenylhydrazone under acidic conditions. A plausible and referenced synthetic pathway is outlined below.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative example based on established methodologies for synthesizing substituted indole-2-carboxylates.

Step 1: Synthesis of (2,5-dichlorophenyl)hydrazine

The synthesis typically begins with the diazotization of 2,5-dichloroaniline followed by reduction of the resulting diazonium salt.

-

Materials: 2,5-dichloroaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂).

-

Procedure:

-

Dissolve 2,5-dichloroaniline in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting precipitate of (2,5-dichlorophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.

-

Step 2: Condensation with Ethyl Pyruvate

The synthesized hydrazine is then condensed with ethyl pyruvate to form the corresponding phenylhydrazone.

-

Materials: (2,5-dichlorophenyl)hydrazine hydrochloride, Ethyl pyruvate, Ethanol.

-

Procedure:

-

Suspend (2,5-dichlorophenyl)hydrazine hydrochloride in ethanol.

-

Add ethyl pyruvate to the suspension and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the resulting ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate can be isolated by filtration or evaporation of the solvent.

-

Step 3: Fischer Indole Cyclization

The final step involves the acid-catalyzed cyclization of the phenylhydrazone to yield the target indole.

-

Materials: Ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate, Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., Eaton's reagent).

-

Procedure:

-

Add the crude ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate to preheated polyphosphoric acid with stirring.

-

Heat the mixture at a temperature typically ranging from 80-120 °C for a specified time, monitoring the reaction by TLC.

-

After completion, pour the hot reaction mixture onto crushed ice, which will precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove the acid, and dry.

-

The crude Ethyl 4,7-dichloro-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

Ethyl 4,7-dichloro-1H-indole-2-carboxylate safety and handling

An In-depth Technical Guide to the Safe Handling of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Ethyl 4,7-dichloro-1H-indole-2-carboxylate. Given the limited specific toxicological data for this exact isomer, this guide synthesizes information from structurally related chlorinated indoles and established laboratory safety principles to provide a robust framework for risk mitigation.

Compound Identification and Physicochemical Properties

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated heterocyclic compound often used as an intermediate in organic synthesis.[1] Its structure presents hazards common to chlorinated organic molecules, necessitating careful handling.

Caption: Chemical Structure of Ethyl 4,7-dichloro-1H-indole-2-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 104115-70-0 | [2] |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [2] |

| Molecular Weight | 258.1 g/mol | [2] |

| Appearance | Faint beige or light yellow powder/solid | [3][4] |

| Melting Point | 168-170 °C (for 4-chloro isomer) | [4] |

| Boiling Point | 375.0 ± 22.0 °C (Predicted) | [4] |

| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated area |[2][4] |

Hazard Identification and Toxicological Profile

While a complete toxicological profile for Ethyl 4,7-dichloro-1H-indole-2-carboxylate is not available, the presence of the dichlorinated indole core suggests a potential for significant health hazards.[5][6] Similar chlorinated compounds and indole derivatives are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[7][8]

Anticipated Health Effects:

-

Acute Toxicity (Oral): Likely harmful if swallowed.[7]

-

Skin Corrosion/Irritation: Causes skin irritation.[3][8] Avoid all personal contact.[9]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[8]

-

Inhalation: May cause respiratory tract irritation. Fine dusts should not be inhaled.[10][11]

-

Long-Term Exposure: The toxicological properties have not been fully investigated.[12] Chronic exposure to other chlorinated compounds has been linked to organ damage.[5][13]

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][11] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling this compound, prioritizing engineering controls and supplementing with appropriate PPE.[14]

3.1. Engineering Controls

-

Ventilation: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

3.2. Personal Protective Equipment (PPE) The selection of PPE is the final barrier between the researcher and the chemical hazard.[15] A risk assessment should precede any handling to ensure the chosen PPE is appropriate for the scale and nature of the experiment.[16]

Caption: Workflow for Hazard Assessment and PPE Selection.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[15] For larger quantities or tasks with a high splash risk, a face shield should be worn in addition to goggles.[17]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[3] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[7]

-

Lab Coat: A full-sleeved laboratory coat should be worn and kept fastened to prevent skin contact.[7][14]

-

-

Respiratory Protection: Not typically required when work is performed within a functioning chemical fume hood. If a fume hood is unavailable or malfunctioning, work must not proceed. For emergency situations, a NIOSH-approved respirator may be necessary.[3][18]

Safe Handling and Storage Procedures

Adherence to standard operating procedures is critical for minimizing exposure risk.

4.1. Protocol: Weighing and Transferring Solid Compound

-

Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

-

Containment: Place an analytical balance inside the fume hood or use a powder containment hood.

-

Weighing: Use appropriate tools (e.g., spatulas) to carefully transfer the desired amount of the compound to a tared container.[7] Avoid creating and inhaling dust.[10]

-

Transfer: Tightly cap the container before removing it from the hood.

-

Cleanup: Carefully decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. Dispose of contaminated wipes as hazardous waste.

-

Final Steps: Remove gloves and wash hands thoroughly with soap and water.[7]

4.2. General Handling and Storage

-

Handling: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[7][9]

-

Storage: Store in a tightly sealed, properly labeled container.[7][10] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][12] The recommended storage temperature is 2-8°C.[4]

Emergency Procedures

Prompt and correct response to an emergency can significantly reduce injury and environmental impact.

5.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or you feel unwell, seek medical attention.[12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][12]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

5.2. Spill Response The response to a spill depends on its size and location. Always prioritize personal safety.[19]

Caption: Decision Tree for Chemical Spill Response.

-

Minor Spill (Contained in a fume hood):

-

Ensure you have the correct PPE.[20]

-

Use an inert absorbent material like vermiculite, sand, or activated charcoal to cover the spill.[21][22]

-

Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[12][22] Avoid creating dust.[7]

-

Clean the spill area thoroughly with soap and water.[21]

-

-

Major Spill (Outside of a fume hood or large volume):

Disposal Considerations

All waste containing Ethyl 4,7-dichloro-1H-indole-2-carboxylate, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous chemical waste.[7] Disposal must be conducted in accordance with all local, state, and federal regulations.[10] Do not empty into drains or release into the environment.[12]

References

-

An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem. (Note: This is a guide for a similar compound, principles are extrapolated.) 7

-

STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. 13

-

Emergency Procedures for Pool Chemical Spills. M&M Pool & Spa Services. 19

-

CHEMICAL SPILL PROCEDURES. Unknown Source. 21

-

Chemical Safety Data Sheet MSDS / SDS - 6-CHLORO-2,3-DIHYDRO-1H-INDOLE. ChemicalBook. 10

-

Personal Protective Equipment (PPE). CHEMM. 18

-

Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. ResearchGate. 23

-

SAFETY DATA SHEET - Ethyl indole-2-carboxylate. Fisher Scientific. 12

-

4-Chloroindole-3-acetic acid - Safety Data Sheet. Apollo Scientific. 9

-

Chemical Spill Procedures. University of Toronto Environmental Health & Safety. 22

-

Guide for Chemical Spill Response. American Chemical Society. 24

-

Ethyl 5,7-dichloro-1H-indole-2-carboxylate Cas 4792-70-5. BIOSYNCE. (Note: This is a different isomer, used for general context.) 1

-

SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Unknown Source. 8

-

SAFETY DATA SHEET - Indole-3-acetic acid. Sigma-Aldrich.

-

How to Choose PPE for Chemical Work. Allan Chemical Corporation. 16

-

SAFETY DATA SHEET - Ethyl indole-2-carboxylate. Thermo Fisher Scientific. 25

-

Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association (ECSA). 26

-

Personal Protection Equipment (PPE) in Laboratories Policy. Boston University Office of Research. 14

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. 15

-

Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8. ChemicalBook. 4

-

Ethyl 4,7-dichloro-1H-indole-2-carboxylate. Acros Pharmatech. 2

-

4-Chloroindole - Safety Data Sheet. ChemicalBook. 11

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta. 17

-

Clinical pharmacology and toxicology of dichloroacetate. P W Stacpoole, et al. Environmental Health Perspectives. 5

-

NTP report on the toxicology studies of dichloroacetic acid... National Toxicology Program. 6

Sources

- 1. biosynce.com [biosynce.com]

- 2. Ethyl 4,7-dichloro-1H-indole-2-carboxylate [acrospharma.co.kr]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Ethyl-4-Chloroindole-2-Carboxylate CAS#: 53590-46-8 [amp.chemicalbook.com]

- 5. Clinical pharmacology and toxicology of dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NTP report on the toxicology studies of dichloroacetic acid (CAS No. 79-43-6) in genetically modified (FVB Tg.AC hemizygous) mice (dermal and drinking water studies) and carcinogenicity studies of dichloroacetic acid in genetically modified [B6.129-Trp53(tm1Brd) (N5) haploinsufficient] mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 14. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]

- 15. hsa.ie [hsa.ie]

- 16. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 17. blog.storemasta.com.au [blog.storemasta.com.au]

- 18. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]